molecular formula C12H19NO4 B12324837 methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate

methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate

Cat. No.: B12324837
M. Wt: 241.28 g/mol
InChI Key: NVQFKOVUTLRCIR-NGZCFLSTSA-N
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Description

Methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

    Introduction of the Methoxy Group: This step may involve the use of methanol and a suitable catalyst under controlled conditions to introduce the methoxy group.

    Esterification: The carboxylate group can be introduced through esterification reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.

    Methoxy-Substituted Compounds: Molecules with methoxy groups attached to their structures.

Uniqueness

Methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

methyl (2S,3S,4S)-3-(2-methoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H19NO4/c1-7(2)9-6-13-11(12(15)17-4)8(9)5-10(14)16-3/h8-9,11,13H,1,5-6H2,2-4H3/t8-,9+,11-/m0/s1

InChI Key

NVQFKOVUTLRCIR-NGZCFLSTSA-N

Isomeric SMILES

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)OC)C(=O)OC

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)OC)C(=O)OC

Origin of Product

United States

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